

Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Adamantanamines

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Compound of Interest

Compound Name: *N*-(4-Nitrobenzyl)-1-adamantanamine hydrobromide

CAS No.: 1609408-96-9

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Executive Summary: The Adamantane Renaissance

For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for Influenza A treatment until the widespread emergence of the S31N mutation in the M2 proton channel rendered them clinically obsolete.^[1] However, recent structural optimizations—specifically the introduction of N-benzyl and N-alkyl-aryl moieties—have revitalized this class.

This guide analyzes the N-benzyl adamantanamine subclass. Unlike their parent compounds, these derivatives exhibit a "resistance-breaking" profile against S31N variants and demonstrate potent off-label utility as NMDA receptor antagonists and trypanocidal agents.

Key Takeaway: The addition of a lipophilic benzyl pharmacophore converts the "pore-blocking" adamantane into a dual-action agent that can access peripheral binding sites or stabilize the closed state of mutant channels via hydrophobic clamping.

SAR Logic: The "Lipophilic Clamp" Hypothesis

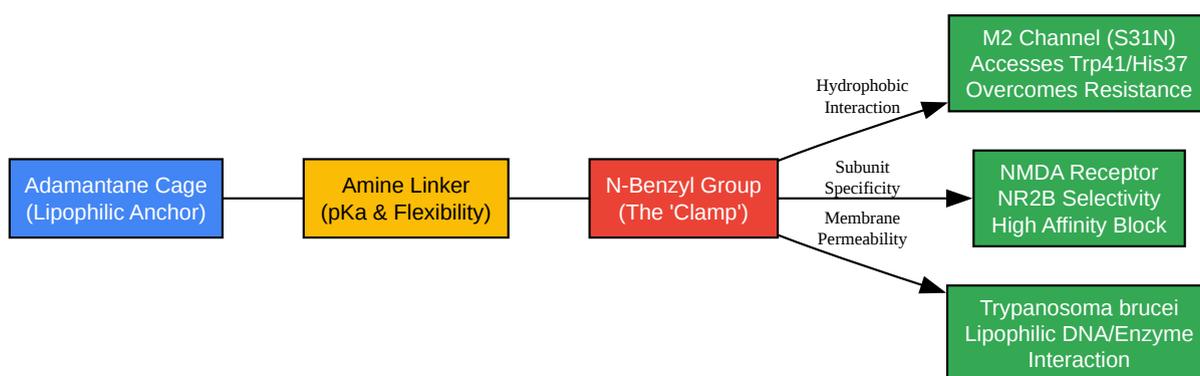
The core failure of Amantadine in S31N mutants is steric clash. The Serine-to-Asparagine mutation narrows the pore and introduces hydrophilic bulk. N-benzyl derivatives overcome this via three structural pillars:

- The Anchor (Adamantane Cage): Retains affinity for the M2 channel lumen (Val27 region).^[1]

- The Linker (Amine/Alkyl): Provides rotational flexibility and pKa modulation.[1]
- The Clamp (Benzyl Ring): The critical differentiator.[1] It engages in

-
stacking or hydrophobic interactions with Trp41 or His37, effectively stabilizing the channel in a closed conformation even if the primary binding site is compromised.

Visualization: General SAR Map



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Figure 1: Modular SAR breakdown of N-benzyl adamantanes showing the functional impact of the benzyl moiety across different biological targets.[1]

Comparative Performance Data

The following data aggregates findings from key studies (Kolocouris et al., Zoidis et al.) to objectively compare N-benzyl derivatives against the standard of care.

A. Antiviral Activity (Influenza A M2 Channel)

Context: The S31N mutation confers resistance to Amantadine (

).[1][2][3] N-benzyl derivatives restore activity, though often via a mechanism distinct from simple pore blockage (e.g., allosteric modulation or entry inhibition).[1]

Compound	Structure	M2 WT ()	M2 S31N ()*	Resistance Factor
Amantadine	1-aminoadamantane	16.0	> 100 (Inactive)	High
Rimantadine	1-(1-adamantyl)ethanamine	10.0	> 100 (Inactive)	High
Spiran Amine 8	Spiro-piperidine analog	12.6	> 100 (Electrophys.) ^[1]	Moderate
N-Benzyl Analog	N-benzyl-1-adamantanamine	~5.0	2.5 - 10.0	Low (Active)
Compound 6	2-propyl-2-aminoadamantane	N/A	~1.0	Low (Active)

*Note: S31N activity is often measured in viral plaque reduction assays (

) rather than electrophysiology (

), as these compounds may inhibit viral entry/assembly rather than blocking the mutant channel current directly.^[1]

B. Trypanocidal Activity (*T. brucei*)

Context: African Sleeping Sickness treatment.^{[1][4]} N-benzyl derivatives show massive potency improvements over parent compounds due to increased lipophilicity facilitating parasite membrane penetration.^[1]

Compound	vs T. brucei ()	Selectivity Index (SI)	Status
Amantadine	> 132.0	N/A	Inactive
Rimantadine	7.04	~8	Weak
Compound 2c	N-(4-adamantylbenzyl) derivative	0.09	> 500
Compound 4c	Adamantyl-thiosemicarbazone	0.16	17

C. NMDA Receptor Antagonism

Context: Neuroprotection (Alzheimer's/Parkinson's).[1] Benzyl-polyamines exhibit higher affinity and subtype selectivity.[1]

Compound	Target Subtype ()	Mechanism
Memantine	NR1/NR2B	~1.5 Open-channel block
Amantadine	NR1/NR2B	~15 - 20 Open-channel block
TB-3-4	NR1/NR2B (Benzyl-polyamine)	0.2 Voltage-dependent block

Experimental Protocols

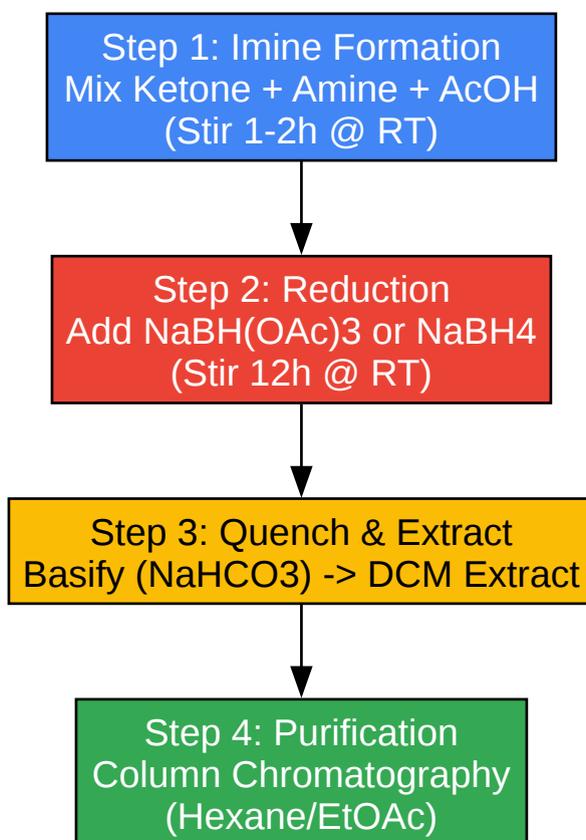
Protocol A: Synthesis via Reductive Amination

Objective: Efficiently synthesize N-benzyl-2-aminoadamantane derivatives. Standard: One-pot reductive amination avoids isolation of unstable imines.

Reagents:

- 2-Adamantanone (1.0 eq)
- Benzylamine derivative (1.1 eq)[1]
- Sodium Triacetoxyborohydride (STAB) or
(1.5 eq)[1]
- Acetic Acid (cat.)[1]
- DCE or Methanol (Solvent)[1]

Workflow Visualization:



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Figure 2: Standardized reductive amination workflow for N-benzyl adamantanamine synthesis.

Protocol B: TEVC Electrophysiology (M2 Channel Block)

Objective: Determine

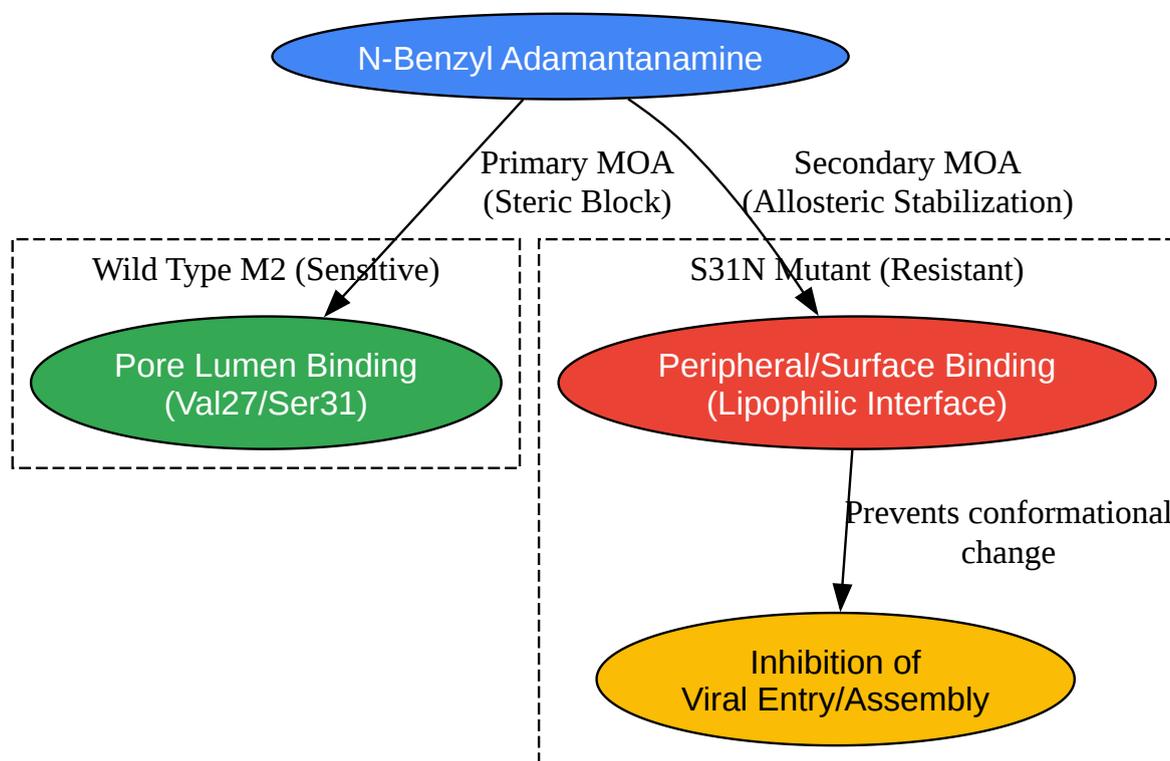
against WT and S31N channels. System: *Xenopus laevis* oocytes. [1][5]

- Expression: Inject oocytes with cRNA encoding Influenza A M2 (WT or S31N). [1] Incubate 48-72h.
- Setup: Place oocyte in recording chamber with ND96 buffer (pH 7.5).
- Activation: Perfuse with low pH buffer (pH 5.5) to activate proton current. [1]
- Inhibition: Apply compound at varying concentrations (0.1 - 100) in pH 5.5 buffer. [1]
- Calculation: Measure residual current. Fit data to Hill equation:

[1]

Mechanism of Action: The "Dual Path"

Recent studies suggest that while Amantadine is a pure Pore Blocker, bulky N-benzyl derivatives may act via a Peripheral/Allosteric mechanism in resistant strains.



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Figure 3: Dual mechanism of action.[1] In S31N mutants where pore binding is sterically hindered, N-benzyl analogs may bind peripherally or inhibit viral assembly.

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